

Spectroscopic analysis of (3R,5R)-Rosuvastatin using NMR, IR, and MS

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Compound of Interest		
Compound Name:	(3R,5R)-Rosuvastatin	
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Spectroscopic Analysis of (3R,5R)-Rosuvastatin: A Technical Guide

This technical guide provides an in-depth analysis of **(3R,5R)-Rosuvastatin** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data interpretation, and visualization of analytical workflows and the drug's mechanism of action.

Introduction to Rosuvastatin

Rosuvastatin is a competitive inhibitor of the HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase enzyme.[1][2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol.[1][3][4] By inhibiting this step, primarily in the liver, Rosuvastatin reduces cholesterol production, leading to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL cholesterol from the bloodstream.[1][4] The chemical name for Rosuvastatin is (E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamide)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid.[5] Its stereochemistry, specifically the (3R,5R) configuration of the dihydroxyhept-6-enoic acid side chain, is crucial for its pharmacological activity. Spectroscopic techniques are essential for confirming the structure, purity, and stability of the active pharmaceutical ingredient (API).

Mechanism of Action: HMG-CoA Reductase Inhibition



Rosuvastatin's therapeutic effect stems from its competitive inhibition of HMG-CoA reductase. [1][2][3] This action blocks the synthesis of mevalonate, a key precursor for cholesterol.[4] The subsequent decrease in hepatic cholesterol levels triggers a compensatory mechanism: the synthesis and expression of LDL receptors on the liver cell surface increase, which enhances the removal of LDL-C ("bad cholesterol") from circulation.[1][4]

Rosuvastatin's inhibition of the HMG-CoA reductase enzyme.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. For Rosuvastatin, ¹H NMR and ¹³C NMR are used to confirm the identity and structural integrity of the molecule by identifying the chemical environments of hydrogen and carbon atoms, respectively.

Experimental Protocol: ¹H NMR

A general protocol for the NMR analysis of Rosuvastatin is as follows:

- Sample Preparation: Accurately weigh approximately 1-5 mg of the Rosuvastatin standard or sample.[6]
- Dissolution: Dissolve the sample in a 5 mm NMR tube using approximately 0.75-1 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).[6][7] An internal standard like tetramethylsilane (TMS) may be used for referencing (0.00 ppm).[6]
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 MHz or higher field spectrometer.[8]
- Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include setting an appropriate pulse angle (e.g., 90°), a sufficient number of scans (e.g., 32), and an adequate relaxation delay (e.g., 25 seconds) to ensure accurate integration.[6][7]
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[6] Chemical shifts are reported in parts per million (ppm).[6]

¹H NMR Data for (3R,5R)-Rosuvastatin



The following table summarizes the characteristic chemical shifts (δ) for Rosuvastatin.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH(CH ₃) ₂	1.23	Doublet	2.66
-CH-C=C-	1.40	Singlet	0.38
CH ₃ -SO ₂	3.54 - 3.56	Triplet / Singlet	0.82
-CH(OH)-	4.19 - 4.81	Singlet / Multiplet	4.32
Ethylene (-CH=CH-)	6.25, 6.51, 6.65	Singlet / Multiplet	0.30
Benzyl (Aromatic)	7.30, 8.15	Doublet of Doublets	7.26
-СООН	10.25	Singlet	10.00

(Note: Data synthesized from multiple sources.[6][7][8] Exact values may vary based on solvent and instrument.)

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule.

Experimental Protocol: FTIR (KBr Pellet Method)

- Sample Preparation: Mix approximately 2 mg of the Rosuvastatin sample with about 98-100 mg of dry potassium bromide (KBr) powder in an agate mortar.[9]
- Pellet Formation: Grind the mixture thoroughly to a fine powder. Transfer the powder to a 13 mm die and press it under high pressure (e.g., 7 tons) for several minutes to form a transparent or semi-transparent pellet.[9]
- Background Scan: Place a KBr-only pellet (or no sample) in the spectrometer and run a background scan.[9]



- Sample Scan: Replace the background pellet with the sample pellet and acquire the IR spectrum.[9]
- Data Acquisition: The spectrum is typically recorded in the mid-IR region (4000-400 cm⁻¹) with a resolution of 2 cm⁻¹ and an average of 20 scans.[9]

Characteristic IR Absorption Bands for Rosuvastatin

The table below lists the main absorption bands and their corresponding functional group assignments for Rosuvastatin.

Frequency (cm ⁻¹)	Functional Group Assignment	Vibration Type
3302 - 3338	O-H (hydroxyl, carboxylic acid)	Stretching
2968	C-H (aliphatic)	Stretching
1541	C=N (pyrimidine ring)	Stretching
1435	О-Н	Bending
1229	C=O (carboxylic acid)	Stretching
1075	S=O (sulfonamide)	Stretching

(Note: Data compiled from multiple sources.[9][10][11][12] Peak positions can vary slightly.)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It is used to determine the molecular weight and elemental composition and to elucidate the structure through fragmentation patterns. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed for the analysis of Rosuvastatin in complex matrices.

Experimental Protocol: LC-MS/MS

 Sample Preparation: Plasma or other biological samples containing Rosuvastatin are typically prepared using liquid-liquid extraction or protein precipitation with acetonitrile.[13]



[14] The extracted sample is then reconstituted in the mobile phase.[13]

- Chromatographic Separation (LC): The sample is injected into an HPLC system. Separation is often achieved on a C18 column using a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component with a modifier like formic acid.[13][15][16]
- Ionization (MS): The eluent from the LC is directed to the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source operated in positive ion mode.[13][15]
- Mass Analysis (MS/MS): In tandem MS, the protonated molecular ion [M+H]⁺ of
 Rosuvastatin (m/z 482.1) is selected in the first mass analyzer (Q1).[5][13] This precursor ion
 is then fragmented in a collision cell, and the resulting product ions are analyzed in the
 second mass analyzer (Q3).[5][13] A common transition monitored is m/z 482 → 258.[13][14]
 [15]

Mass Spectrometry Data for Rosuvastatin

The theoretical monoisotopic mass of Rosuvastatin is 481.17 g/mol . In positive ion ESI, it is observed as the protonated molecule [M+H]⁺.

m/z Value (Precursor Ion)	Formula	Description
482.1	[C22H28FN3O6S + H]+	Protonated Rosuvastatin Molecule

Key MS/MS Fragment Ions

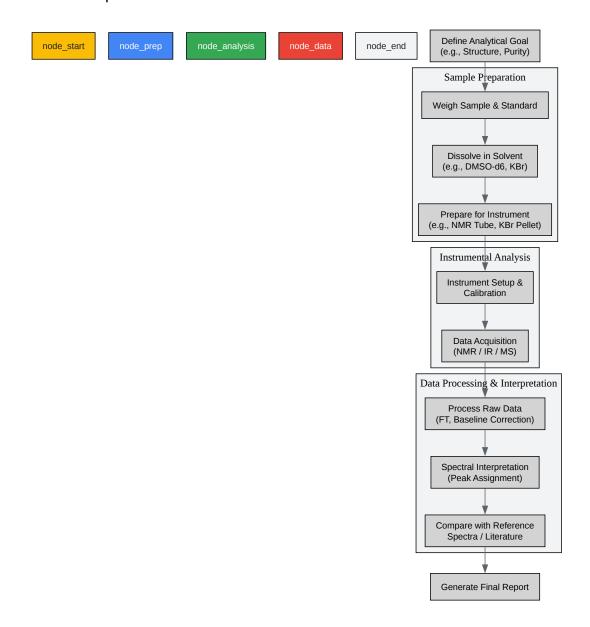
m/z Value (Product Ion)	Proposed Fragment Structure/Loss
464	Loss of H ₂ O
446	Loss of 2H ₂ O
422	Loss of acetic acid (CH₃COOH)
300	Pyrimidine core fragment
272	Further fragmentation of pyrimidine core
258	Key fragment from pyrimidine core



(Note: Fragmentation data sourced from multiple studies.[5][13][14][15][17])

Analytical Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a pharmaceutical compound like Rosuvastatin.



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